molecular formula CH2O3Zn+2 B087515 Smithsonite CAS No. 14476-25-6

Smithsonite

Cat. No.: B087515
CAS No.: 14476-25-6
M. Wt: 127.4 g/mol
InChI Key: FMRLDPWIRHBCCC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Smithsonite can be synthesized through various methods, including:

    Precipitation Method: Zinc salts such as zinc sulfate or zinc chloride are reacted with sodium carbonate or sodium bicarbonate to precipitate zinc carbonate.

    Hydrothermal Method: Zinc oxide is dissolved in a carbonate solution under high temperature and pressure to form this compound crystals.

Industrial Production Methods: In industrial settings, this compound is often obtained as a byproduct of zinc ore processing. The ore is crushed and subjected to flotation processes to separate this compound from other minerals. Sulfidation and flotation techniques are commonly used to enhance the recovery of this compound .

Chemical Reactions Analysis

Smithsonite undergoes several types of chemical reactions, including:

    Sulfidation: this compound reacts with sulfiding agents such as sodium sulfide or ammonium sulfide to form zinc sulfide.

    Acid Reactions: this compound reacts with acids like hydrochloric acid to produce zinc chloride, carbon dioxide, and water.

    Thermal Decomposition: When heated, this compound decomposes to form zinc oxide and carbon dioxide.

Common Reagents and Conditions:

    Sulfidation: Sodium sulfide, ammonium sulfide; typically conducted at room temperature.

    Acid Reactions: Hydrochloric acid, sulfuric acid; conducted at room temperature.

    Thermal Decomposition: High temperatures (above 300°C).

Major Products:

Scientific Research Applications

Smithsonite has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which smithsonite exerts its effects involves the interaction of zinc ions with various molecular targets. Zinc ions can stimulate key stress proteins in the skin, increase the resistance of keratinocytes to ultraviolet B radiation, and reduce the formation of glycation end products. These interactions are crucial for its potential therapeutic applications .

Comparison with Similar Compounds

Smithsonite is often compared with other zinc minerals such as:

    Hemimorphite (Zn₄Si₂O₇(OH)₂·H₂O): Another zinc ore mineral, often found in the same deposits as this compound.

    Sphalerite (ZnS): The primary source of zinc, which replaced this compound in industrial applications.

    Willemite (Zn₂SiO₄): A zinc silicate mineral, also found in zinc ore deposits.

Uniqueness of this compound: this compound is unique due to its vibrant colors and its occurrence as a secondary mineral in the oxidized zone of zinc ore deposits. It also forms attractive botryoidal and stalactitic formations, making it a popular choice for gemstone collectors .

Properties

IUPAC Name

zinc;carbonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2O3.Zn/c2-1(3)4;/h(H2,2,3,4);/q;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRLDPWIRHBCCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(O)O.[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2O3Zn+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14476-25-6
Record name Smithsonite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014476256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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